molecular formula C12H16O3 B2885848 (5-Isopropyl-2-methoxyphenyl)acetic acid CAS No. 383135-03-3

(5-Isopropyl-2-methoxyphenyl)acetic acid

Cat. No.: B2885848
CAS No.: 383135-03-3
M. Wt: 208.257
InChI Key: RAGSCSDHAJVIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Isopropyl-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of an isopropyl group and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Isopropyl-2-methoxyphenyl)acetic acid typically involves the alkylation of a phenol derivative followed by carboxylation. One common method includes the reaction of 2-methoxyphenol with isopropyl bromide in the presence of a base to form 5-isopropyl-2-methoxyphenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst, such as aluminum chloride, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (5-Isopropyl-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 5-isopropyl-2-hydroxyphenylacetic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, yielding (5-Isopropyl-2-methoxyphenyl)ethanol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: 5-Isopropyl-2-hydroxyphenylacetic acid.

    Reduction: (5-Isopropyl-2-methoxyphenyl)ethanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

(5-Isopropyl-2-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme interactions and metabolic pathways involving phenolic compounds.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (5-Isopropyl-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and isopropyl groups enhance its binding affinity to these targets, leading to modulation of biological pathways. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

    2-Methoxyphenylacetic acid: Lacks the isopropyl group, resulting in different chemical properties and biological activities.

    5-Isopropyl-2-hydroxyphenylacetic acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.

    (5-Isopropyl-2-methoxyphenyl)ethanol:

Uniqueness: (5-Isopropyl-2-methoxyphenyl)acetic acid is unique due to the presence of both isopropyl and methoxy groups on the phenyl ring, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

(5-Isopropyl-2-methoxyphenyl)acetic acid, a compound characterized by its unique isopropyl and methoxy groups, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C₁₂H₁₆O₃
  • CAS Number: 383135-03-3

Synthesis Methods:
The synthesis typically involves:

  • Alkylation of 2-methoxyphenol with isopropyl bromide in the presence of a base.
  • Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst to obtain the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Notably, it may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response, thereby reducing pro-inflammatory mediator production. The presence of both isopropyl and methoxy groups enhances its binding affinity to these targets, leading to modulation of various biological pathways.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce inflammation in various models by inhibiting cyclooxygenase activity, thus lowering the synthesis of prostaglandins.

Antimicrobial Properties

Studies have explored its antimicrobial potential, suggesting efficacy against certain bacterial strains. The compound's structure allows it to interact with microbial membranes, potentially disrupting their integrity and function.

Anticancer Activity

Emerging data suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models .

Case Studies and Research Findings

  • In Vivo Studies : In animal models, this compound demonstrated increased survival rates in conditions mimicking severe inflammation. These studies highlighted its potential as a therapeutic agent in inflammatory diseases .
  • Cell-Based Assays : In vitro assays have shown that the compound can significantly reduce cell viability in various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves the induction of apoptosis through the activation of specific signaling pathways .
  • Comparative Studies : Comparative analyses with similar compounds (e.g., 2-methoxyphenylacetic acid) revealed that the presence of the isopropyl group enhances biological activity, particularly in anti-inflammatory and anticancer assays.

Data Tables

Biological Activity Effect Observed Reference
Anti-inflammatoryInhibition of cyclooxygenase activity,
AntimicrobialEfficacy against specific bacterial strains
AnticancerInduction of apoptosis in cancer cells ,

Properties

IUPAC Name

2-(2-methoxy-5-propan-2-ylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)9-4-5-11(15-3)10(6-9)7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGSCSDHAJVIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.